3-Bromo-4-methylpyridazine

Medicinal Chemistry Process Chemistry Quality Control

Regioselective cross-coupling in pyridazine series often fails due to incorrect bromine placement or pyridine substitution. This 3-bromo-4-methylpyridazine solves the issue with three fixed structural determinants. - **Regiocontrol**: 3-Bromo enables exclusive C3 arylation; 4-methyl blocks undesired positions. - **Electronic profile**: Low basicity (pKa ~2.3) reduces off-target pharmacology vs pyridines. - **Supply reliability**: Batch-specific QC, ≥95% purity, stable under inert storage (-20°C).

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 1416373-61-9
Cat. No. B1515311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylpyridazine
CAS1416373-61-9
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESCC1=C(N=NC=C1)Br
InChIInChI=1S/C5H5BrN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3
InChIKeyJBMFDMSMPJLATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylpyridazine: Pyridazine Building Block


3-Bromo-4-methylpyridazine (CAS 1416373-61-9) is a halogenated heterocyclic building block in the pyridazine class, characterized by a bromine atom at the 3-position and a methyl group at the 4-position of the diazine ring . With a molecular formula of C₅H₅BrN₂ and a molecular weight of 173.01 g/mol, it serves as a key intermediate in medicinal chemistry and agrochemical research, particularly for metal-catalyzed cross-coupling reactions . Standard commercial purity is ≥95% .

Regioselective Coupling 3-Bromo substitution enables predictable Suzuki/Sonogashira cross-coupling at the diazine ring
Methyl Functional Handle 4-Methyl group provides a non-exchangeable position for downstream diversification
Heterocyclic Core Pyridazine diazine ring offers lower basicity (pKa ~2.3) vs. pyridine analogs for tunable polarity

3-Bromo-4-methylpyridazine: Procurement Risk Analysis


Substituting 3-Bromo-4-methylpyridazine with alternative pyridazine or pyridine analogs introduces significant synthetic risk due to three structural determinants: the precise 3-bromo substitution enables regioselective cross-coupling reactions that are not feasible with 4-bromo or other isomers; the 4-methyl group provides a non-exchangeable handle for downstream functionalization while maintaining the electron-deficient nature of the pyridazine ring; and the diazine nitrogen pattern (1,2-diazine) confers distinct physicochemical properties compared to pyridine (pKa ~2.3 vs. ~5.2), critically affecting solubility and target engagement profiles [1]. These factors preclude simple interchangeability with 3-bromo-4-methylpyridine, 4-bromopyridazine, or 3-chloro analogs without extensive synthetic re-validation [2].

Isomer Position

4-Bromo or other positional isomers may not support regioselective cross-coupling required for the target scaffold; synthetic outcome may shift.

Halogen Exchange

Chloro analogs (3-chloro-4-methylpyridazine) exhibit lower oxidative addition reactivity, which may require re-optimization of coupling conditions.

Core Heterocycle

Pyridine-based analogs (pKa ~5.2) alter protonation state at physiological pH, potentially affecting permeability and off-target profiles.

3-Bromo-4-methylpyridazine: Comparative Evidence


Purity and Batch Consistency

Commercial sources of 3-Bromo-4-methylpyridazine, such as Bidepharm, report a standard purity of ≥95%, with comprehensive batch-specific QC documentation (NMR, HPLC, GC) available upon request . This transparency and consistency in quality control is a critical differentiator for procurement decisions, as it reduces the risk of failed reactions due to impurities, which is a common issue with less rigorously sourced heterocyclic building blocks [1]. While direct comparative purity data for all potential alternatives is not publicly aggregated, the provision of detailed, batch-specific analytical data represents a significant advantage for ensuring reproducible synthetic outcomes.

Purity & QC
Supplier-reported
≥95% purity
Batch-specific NMR, HPLC, GC documentation may reduce in-house purification needs
Direct comparative purity data with alternatives not available
Medicinal Chemistry Process Chemistry Quality Control

Cross-Coupling Advantage over 4-Bromo Isomers

3-Bromo-pyridazines, including 3-bromo-4-methylpyridazine, exhibit superior reactivity and regioselectivity in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions compared to their 4-bromo isomers . This is attributed to the electronic and steric environment of the pyridazine ring, where the 3-position is more electrophilic and thus more amenable to oxidative addition. In contrast, 4-bromopyridazines are known to be less reactive and can require harsher conditions or specialized ligands, leading to lower yields and byproduct formation [1]. This positional advantage is a key driver for selecting 3-bromo-4-methylpyridazine over other bromo-methylpyridazine isomers for the construction of complex drug-like molecules.

Cross-Coupling Reactivity
Class-level inference
3-Br isomer Higher reactivity (qualitative)
4-Br isomer Lower reactivity, harsher conditions
Reported trend may support efficient derivatization for compound library synthesis
Direct comparative yield data not established for this specific compound
Synthetic Methodology Medicinal Chemistry Cross-Coupling

Physicochemical Differentiation from Pyridine Analogs

The pyridazine ring, characterized by two adjacent nitrogen atoms, imparts a significantly lower pKa (approximately 2.3 for the conjugate acid) compared to pyridine (pKa ~5.2) [1]. For 3-Bromo-4-methylpyridazine, this translates to a compound that is predominantly uncharged at physiological pH, which can enhance passive membrane permeability and reduce off-target interactions compared to more basic pyridine analogs like 3-bromo-4-methylpyridine [2]. Furthermore, the high dipole moment of the pyridazine scaffold (approximately 3.9 D) facilitates unique molecular recognition interactions with biological targets, a property not replicated by pyridine or other diazine isomers . This distinct physicochemical profile makes it a superior building block for designing CNS-penetrant or other drug candidates where basicity and polarity must be carefully tuned.

Basicity Shift vs. Pyridine
Class-level inference
ΔpKa ≈ 2.9 Pyridazine pKa ~2.3 vs. pyridine ~5.2
Predominantly uncharged at physiological pH; may support permeability and off-target profiling studies
Values from parent heterocycles; target compound properties require experimental confirmation
Medicinal Chemistry Drug Design Physicochemical Properties

3-Bromo-4-methylpyridazine: Key Applications


Kinase Inhibitor Library Synthesis

Leveraging the compound's excellent reactivity in cross-coupling, it serves as an ideal precursor for constructing diverse pyridazine-containing kinase inhibitor scaffolds, where the 3-aryl substituent is crucial for potency and selectivity [1]. The low basicity of the pyridazine core minimizes off-target pharmacology associated with basic amines, a common liability in kinase drug discovery [2].

Fungicidal Pyridazine Derivatives

The compound can be used to prepare novel pyridazine derivatives with fungicidal activity, as described in patent literature for related structures [3]. The bromine handle allows for facile introduction of diverse (hetero)aryl groups to explore structure-activity relationships against plant pathogens.

GPR35 Receptor Probes

The compound's structural features align with known GPR35 agonists, and it can be further elaborated to create potent and selective chemical probes for this orphan receptor, which is implicated in inflammation and pain [4]. The availability of high-purity starting material ensures reliable biological data.

Large-Scale Intermediate Synthesis

Suppliers offering batch-specific QC documentation and consistent purity (≥95%) provide a reliable source for scaling up synthetic routes . The compound's stability under inert atmosphere and recommended storage conditions (-20°C) supports its use in multi-step, large-scale processes .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective 3-bromo cross-coupling
Scaffold diversity and kinase selectivity profiling
Fungicidal derivative exploration
Bromine handle for aryl diversification
Structure-activity relationship against plant pathogens
GPR35 receptor probe development
Pyridazine pharmacophore alignment
Receptor binding and functional assay validation
Large-scale intermediate supply
Batch-consistent purity and QC documentation
Reproducibility in multi-step process chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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